molecular formula C17H11N3O7 B3551254 2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid

2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid

Cat. No.: B3551254
M. Wt: 369.28 g/mol
InChI Key: CATGYUDMJLVJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid is a synthetic specialty chemical of significant interest in medicinal chemistry and pharmaceutical research. This compound features a benzamide linker connecting a glycine moiety to a 4-nitro-phthalimide group, a structure that suggests potential for multi-target biological activity. The phthalimide and benzamide scaffolds are well-recognized in drug discovery for their diverse pharmacological properties. This chemical is designed primarily for research applications and is strictly for laboratory use . It is not intended for diagnostic, therapeutic, or personal use . Research Applications and Value: Neurodegenerative Disease Research: Benzamide derivatives have been extensively investigated as potent inhibitors of acetylcholinesterase (AChE), a key therapeutic target in Alzheimer's disease research. Compounds with this core structure have demonstrated inhibitory activity in the nanomolar range, showing higher potency than some established drugs, making them valuable lead compounds for further development . Anti-Inflammatory Drug Discovery: The isoindoline-1,3-dione (phthalimide) moiety is a privileged structure in the design of Cyclooxygenase-2 (COX-2) inhibitors. COX-2 is an inducible enzyme critical in the inflammatory process, and its selective inhibition is a major strategy for developing safer anti-inflammatory agents without the gastrointestinal side effects associated with non-selective COX inhibitors . Chemical Synthesis and Materials Science: This compound serves as a versatile building block (synthon) for further chemical synthesis. The reactive carboxylic acid and the stable yet modifiable phthalimide group allow researchers to incorporate this complex fragment into larger molecules, such as potential protease inhibitors or functional polymers, for various experimental purposes. The presence of the electron-withdrawing nitro group on the phthalimide ring can influence the compound's electronic properties and its binding affinity to biological targets, adding a key dimension to structure-activity relationship (SAR) studies.

Properties

IUPAC Name

2-[[4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O7/c21-13(22)8-18-15(23)9-4-6-10(7-5-9)19-16(24)11-2-1-3-12(20(26)27)14(11)17(19)25/h1-7H,8H2,(H,18,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATGYUDMJLVJHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamido group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted benzamido derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid, particularly against Mycobacterium tuberculosis (M. tuberculosis). The compound identified as IDD-B40, which shares structural similarities, has shown promising results in combating multi-drug resistant strains of M. tuberculosis.

Key Findings:

  • Efficacy Against Drug-resistant Strains :
    • IDD-B40 demonstrated strong activity against both drug-susceptible and drug-resistant strains of M. tuberculosis, with a minimum inhibitory concentration (MIC) of 0.39 μg/ml .
    • The compound exhibited a synergistic effect when combined with rifampicin, enhancing its antimicrobial efficacy against extensively drug-resistant strains .
  • Selectivity and Safety :
    • IDD-B40 displayed a high selectivity index (≥128), indicating low cytotoxicity to human cell lines, which is crucial for therapeutic applications .

Case Studies

Several case studies have been conducted to assess the effectiveness of isoindole derivatives in clinical settings:

StudyCompoundTarget PathogenMIC (μg/ml)Findings
IDD-B40M. tuberculosis0.39Effective against MDR and XDR strains; synergistic with rifampicin
IDD-B40Non-tuberculous mycobacteriaNot effectiveNo significant activity against NTM strains tested
Various Isoindole DerivativesClinical PathogensVariesIdentified several promising candidates for further development

Mechanism of Action

The mechanism of action of 2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxoisoindolinyl moiety may also play a role in modulating the compound’s activity by interacting with specific enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related molecules based on functional groups, physicochemical properties, and biological activities. Below is a detailed analysis:

Structural Analogues

2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetic Acid (CAS 13475-43-9) Structure: Shares the 1,3-dioxoisoindolin-2-yl-phenyl core but lacks the 4-nitro substitution. Molecular Formula: C₁₆H₁₁NO₄ (vs. C₁₆H₁₀N₂O₆ for the target compound). Key Properties:

  • LogP: 2.18 (indicating moderate lipophilicity).
  • Polar Surface Area (PSA): 74.68 Ų (suggesting moderate solubility).

4-(Acetylamino)-3-hydroxy-5-nitrobenzoic Acid Structure: Features a nitro group on a benzoic acid scaffold but lacks the isoindolinone core. Biological Activity: Exhibits lower analgesic activity compared to non-nitro analogs, highlighting the nitro group’s impact on pharmacological profiles .

2-(2-(4-Chloro-N-(2,6-dichlorophenyl)benzamido)phenyl)acetic Acid

  • Structure : Contains a benzamido-acetic acid moiety with halogen substitutions.
  • Synthesis : Prepared via benzoylation reactions, yielding a compound with anti-inflammatory properties .
  • Differentiator : Chlorine atoms enhance lipophilicity (higher LogP) compared to the nitro-substituted target compound.

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Functional Groups LogP Biological Activity
2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid (Target) C₁₆H₁₀N₂O₆ Nitro, dioxoisoindolinyl, benzamido ~2.5* Hypothesized enzyme inhibition
2-(4-(1,3-Dioxoisoindolin-2-yl)phenyl)acetic acid C₁₆H₁₁NO₄ Dioxoisoindolinyl, benzamido 2.18 Not reported
4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid C₉H₈N₂O₆ Nitro, acetylamino, hydroxy ~1.8 Lower analgesic activity
2-(2-(4-Chloro-N-(2,6-dichlorophenyl)benzamido)phenyl)acetic acid C₂₁H₁₄Cl₃NO₃ Chloro, benzamido ~3.2 Anti-inflammatory, analgesic

*Estimated based on structural similarity.

Q & A

Basic: What are the standard synthetic protocols for 2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid?

Methodological Answer:
The synthesis typically involves a multi-step condensation reaction. For example:

  • Step 1: React 3-nitrophthalic anhydride with an amino acid (e.g., L-aspartic acid) in acetic acid to form the isoindolinone core .
  • Step 2: Couple the intermediate with 4-aminobenzoic acid derivatives using carbodiimide-based coupling agents (e.g., DCC or EDC) to introduce the benzamido group.
  • Step 3: Functionalize the acetic acid moiety via alkylation or acylation reactions.
    Reaction progress is monitored by TLC, and purification involves recrystallization or column chromatography. Confirm structural integrity via 1H^1H-NMR (e.g., δ 10.48 ppm for amide NH) and IR (e.g., 1712 cm1^{-1} for phthalimide C=O) .

Advanced: How can conflicting spectroscopic data during structural characterization be resolved?

Methodological Answer:
Discrepancies in NMR or IR spectra may arise from tautomerism, solvent effects, or impurities. Strategies include:

  • Multi-technique validation: Cross-reference 1H^1H-NMR with 13C^{13}C-NMR, DEPT, and HSQC to assign ambiguous signals.
  • Computational modeling: Use density functional theory (DFT) to simulate NMR chemical shifts or IR vibrational modes and compare with experimental data.
  • Crystallographic confirmation: Resolve ambiguities via single-crystal X-ray diffraction using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
    For example, IR peaks at 1631 cm1^{-1} (amide C=O) and 1712 cm1^{-1} (phthalimide C=O) must align with calculated vibrational modes .

Basic: What spectroscopic techniques are essential for confirming the compound’s structure?

Methodological Answer:

  • 1H^1H-NMR: Identify aromatic protons (δ 6.56–7.94 ppm), amide NH (δ 10.48 ppm), and acetic acid protons (δ 3.5–4.0 ppm) .
  • IR Spectroscopy: Detect key functional groups:
    • 1712 cm1^{-1}: Phthalimide C=O stretch.
    • 1631 cm1^{-1}: Amide C=O stretch.
    • 3363 cm1^{-1}: N-H stretch .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+^+ at m/z 397.3 via ESI-MS).

Advanced: What computational approaches predict biological target interactions for this compound?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like acetylcholinesterase (AChE) or thymidylate synthase. For example, dock the compound into the active site of AChE (PDB: 4EY7) to assess binding affinity .
  • MD simulations: Run 100-ns simulations in GROMACS to evaluate stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA).
  • QSAR modeling: Develop quantitative structure-activity relationship models using descriptors like LogP (experimental: -0.19) and polar surface area (103.78 Å2^2) to predict bioactivity .

Basic: What in vitro assays evaluate the compound’s bioactivity?

Methodological Answer:

  • Enzyme inhibition assays:
    • AChE inhibition: Use Ellman’s method with acetylthiocholine iodide as substrate; measure IC50_{50} via absorbance at 412 nm .
    • Anti-inflammatory activity: Assess COX-2 inhibition using a colorimetric kit (e.g., Cayman Chemical) and compare to celecoxib as a positive control.
  • Cytotoxicity screening: Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine EC50_{50}.

Advanced: How are crystallographic challenges addressed during structural refinement?

Methodological Answer:

  • Data collection: Use synchrotron radiation (λ = 0.710–1.541 Å) for high-resolution data.
  • Refinement in SHELXL:
    • Apply restraints for disordered nitro or acetic acid groups.
    • Validate using R-factors (R1_1 < 5%) and residual electron density maps.
  • Twinned data handling: Use TWINABS for integration and refine with BASF scale factor in SHELXL .
    For example, refine the phthalimide ring with anisotropic displacement parameters to resolve thermal motion artifacts.

Basic: How is purity assessed post-synthesis?

Methodological Answer:

  • HPLC: Use a C18 column (ACN:H2 _2O gradient) with UV detection at 254 nm; aim for >95% purity.
  • Elemental analysis: Confirm C, H, N content (e.g., C12 _{12}H10 _{10}N2 _2O5_5: Calc. C 58.54%, H 3.44%, N 6.83%) .
  • Melting point: Compare experimental values (e.g., 435–437 K) with literature to detect impurities .

Advanced: What strategies optimize yield in multi-step syntheses?

Methodological Answer:

  • Stepwise optimization: Use design of experiments (DoE) to vary reaction parameters (e.g., temperature, solvent polarity). For example, refluxing in toluene with triethylamine (Et3 _3N) improves coupling efficiency by neutralizing HCl .
  • Catalyst screening: Test Pd(PPh3 _3)4 _4 for Suzuki-Miyaura couplings or DMAP for acylations.
  • Workup modifications: Replace column chromatography with pH-selective extraction (e.g., isolate acetic acid derivatives at pH 2–3) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(4-Nitro-1,3-dioxoisoindolin-2-yl)benzamido)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.